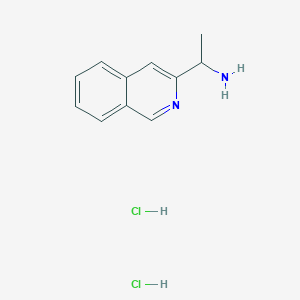

1-Isoquinolin-3-ylethanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isoquinolin-3-ylethanamine;dihydrochloride is a chemical compound related to the isoquinoline family, which is a group of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their pharmacological activities. The compound is likely to possess a basic nitrogen atom, making it amenable to forming a dihydrochloride salt, which could enhance its solubility in water and potentially modify its pharmacological properties.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of tetrahydroisoquinoline derivatives has been achieved through reactions such as the Pictet-Spengler reaction, which is a classical method for constructing these heterocycles . The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied, leading to the formation of tetrahydroisoquinoline carboxylic acids . Additionally, the synthesis of 1-substituted tetrahydrobenz[g]isoquinoline-5,10-diones has been reported, which involves an activated Pictet-Spengler reaction followed by oxidation . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system. This nitrogen atom plays a crucial role in the chemical behavior of these compounds. X-ray crystallography has been used to determine the molecular structure of related compounds, providing insights into their conformation and electronic structure . The dihydrochloride salt form of 1-Isoquinolin-3-ylethanamine would likely exhibit a protonated nitrogen atom, which could influence its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including dehydrochlorination, tautomerization, and nucleophilic substitution . The presence of a basic nitrogen atom allows for reactions such as protonation-deprotonation equilibria, which are relevant in the formation of salts like dihydrochlorides. The reactivity of the compound can also be influenced by substituents on the isoquinoline ring, as seen in the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline from a cyclopropylamine precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its salt form. Dihydrochloride salts typically have higher melting points and greater water solubility compared to their free base forms. The presence of the isoquinoline ring system can also confer certain optical properties, such as UV absorption, which can be analyzed through spectroscopic methods. The pharmacological properties of isoquinoline derivatives have been extensively studied, with some showing activity at dopamine receptors and adrenoceptors . These activities are often related to the specific substituents and the overall molecular conformation of the compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of new 1,3-disubstituted isoquinolines through a microwave-accelerated reaction, showcasing its role in facilitating complex chemical transformations (Prabakaran, Manivel, & Khan, 2010).

- It serves as a precursor in the preparation of various isoquinoline derivatives, contributing to the development of new chemical entities and understanding of isoquinoline chemistry (Wei-yi, 2006).

- The compound is involved in research on the transformation of isoquinolines in gas phase reactions, providing insights into the behavior of these molecules under specific conditions (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Biological and Pharmacological Applications

- Studies have explored the therapeutic potential of isoquinoline alkaloids, including their binding with nucleic acids. This research informs drug design and highlights the biomedical significance of compounds like 1-Isoquinolin-3-ylethanamine dihydrochloride (Bhadra & Kumar, 2011).

- Investigation into antimicrobial and antifungal activities of certain isoquinoline derivatives provides a foundation for developing new treatments in infectious diseases (Сурикова, Михайловский, & Одегова, 2014).

Drug Development and Synthesis

- Research into asymmetric hydrogenation processes for isoquinoline compounds contributes to the synthesis of complex pharmaceuticals, exemplifying the compound's role in drug development (Ruzic, Pečavar, Prudic, Kralj, Scriban, & Zanotti-gerosa, 2012).

- Isoquinoline alkaloids' transformation and metabolite studies enhance understanding of their effects in biological systems and potential therapeutic applications (El-Aasr, Eliwa, Albadry, Ibrahim, Kabbash, Meepagala, Khan, Khan, & Ross, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Isoquinoline derivatives have been known to interact with various biological targets, contributing to their diverse biological and clinical applications .

Mode of Action

Isoquinoline derivatives, in general, are known for their diverse biological activities, which can be attributed to their interactions with various biological targets

Biochemical Pathways

Isoquinoline derivatives are known to influence various biochemical pathways due to their interactions with multiple biological targets . More detailed studies are required to identify the specific pathways affected by this compound.

Pharmacokinetics

The compound’s molecular weight is 24515 , which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability. Further pharmacokinetic studies are needed to confirm this.

Result of Action

Copper (ii) complexes derived from isoquinolin-3-ylheteroalkyl-2-one ligands have shown antiproliferative activity against various cancer cell lines

Action Environment

The stability of similar copper (ii) complexes under conditions mimicking the physiological environment has been studied

Eigenschaften

IUPAC Name |

1-isoquinolin-3-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11;;/h2-8H,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXRGFKJZKKQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)